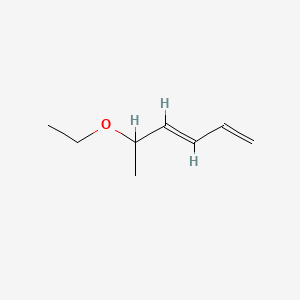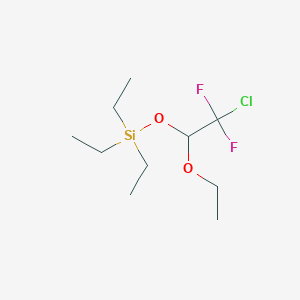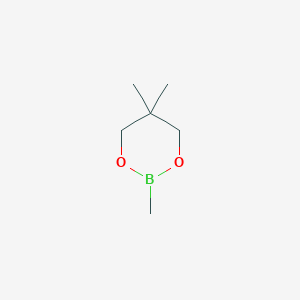
2,5,5-Trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,5,5-Trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of boronic acid with 2,2,4-trimethyl-1,3-pentanediol, which results in the formation of the dioxaborinane ring . The reaction is usually carried out in the presence of a dehydrating agent such as toluene or xylene, and the product is purified by distillation or recrystallization.
化学反応の分析
2,5,5-Trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: It can undergo substitution reactions with nucleophiles to form new boron-containing compounds.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, forming organoboron compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,5,5-Trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and ceramics.
作用機序
The mechanism of action of 2,5,5-Trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, for example, the boron atom coordinates with the alkene or alkyne, leading to the formation of a boronate ester .
類似化合物との比較
2,5,5-Trimethyl-1,3,2-dioxaborinane can be compared with other boron-containing heterocycles such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but with a phenyl group instead of a trimethyl group.
Bis(neopentyl glycolato)diboron: A dimeric boron compound used in similar applications.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for a wide range of applications in both research and industry.
特性
分子式 |
C6H13BO2 |
|---|---|
分子量 |
127.98 g/mol |
IUPAC名 |
2,5,5-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-8-7(3)9-5-6/h4-5H2,1-3H3 |
InChIキー |
ASRDINLIZIEEFA-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


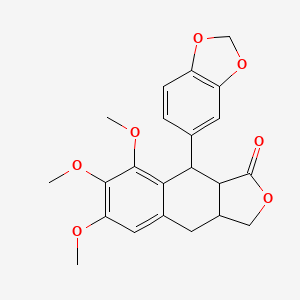
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
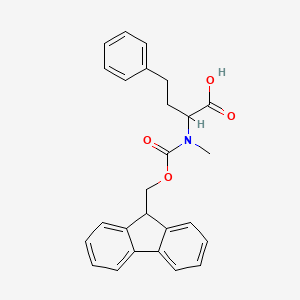
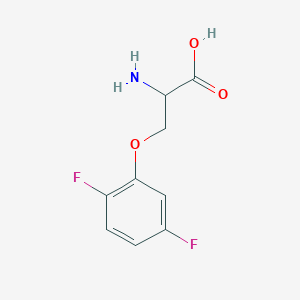
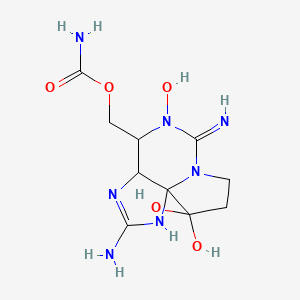
![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)
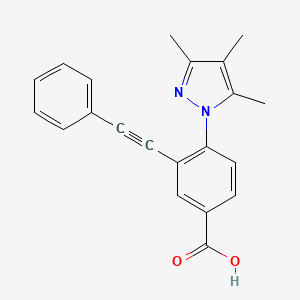
![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)
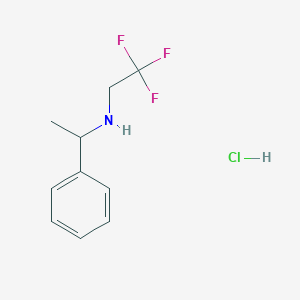
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)
![1-[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B12306249.png)
![(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid](/img/structure/B12306252.png)
